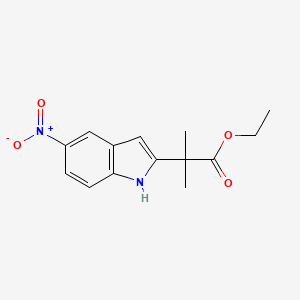











|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]([C:15]1[NH:16][C:17]2[C:22]([CH:23]=1)=[CH:21][C:20]([N+:24]([O-:26])=[O:25])=[CH:19][CH:18]=2)([CH3:14])[C:9](OCC)=[O:10].O.[OH-].[Na+]>C1COCC1>[CH3:14][C:8]([C:15]1[NH:16][C:17]2[C:22]([CH:23]=1)=[CH:21][C:20]([N+:24]([O-:26])=[O:25])=[CH:19][CH:18]=2)([CH3:7])[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|
|


|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After addition
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a short plug of celite
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the aqueous layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/hexane=1/1)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.098 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |